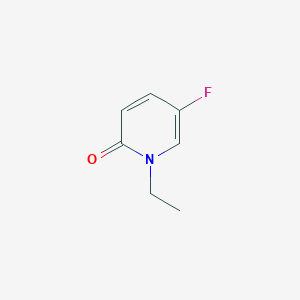

1-Ethyl-5-fluoropyridin-2(1H)-one

Description

Significance of Pyridinone Scaffolds in Modern Organic Synthesis

Pyridinone structures are a cornerstone in the field of modern organic synthesis and medicinal chemistry. frontiersin.orgnih.gov These six-membered heterocyclic compounds, which contain a nitrogen atom and a carbonyl group, are recognized as "privileged scaffolds." This term reflects their recurring presence in a multitude of biologically active compounds. researchgate.net Their utility stems from their ability to act as both hydrogen bond donors and acceptors, a crucial feature for molecular recognition and binding to biological targets. frontiersin.orgnih.govresearchgate.net

The versatility of the pyridinone core allows for the synthesis of a wide array of derivatives with diverse pharmacological properties. nih.gov These include, but are not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.govnih.gov The ability to readily modify the pyridinone ring at various positions enables chemists to fine-tune the physicochemical properties of the resulting molecules, such as their solubility, lipophilicity, and metabolic stability. frontiersin.orgresearchgate.net This adaptability makes pyridinone-based structures highly valuable in the development of new therapeutic agents. nih.govresearchgate.net

The Influence of Fluorine on the Reactivity and Electronic Properties of Heterocyclic Systems

The introduction of fluorine into heterocyclic systems has a profound impact on their chemical and physical characteristics. nih.govresearchgate.netresearchgate.net Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without causing significant steric hindrance. researchgate.net This substitution can dramatically alter the electronic properties of the heterocyclic ring. nih.govresearchgate.net

The strong electron-withdrawing nature of fluorine can significantly influence the reactivity of the molecule. nih.gov For instance, it can enhance the susceptibility of the ring to nucleophilic attack. nih.gov Furthermore, the presence of fluorine can affect the basicity of nearby nitrogen atoms and alter the molecule's conformational preferences and hydrogen bonding capabilities. researchgate.net From a pharmaceutical perspective, fluorination is a widely used strategy to improve a drug's metabolic stability, bioavailability, and binding affinity to its target. researchgate.netmdpi.com The C-F bond is exceptionally strong, which can prevent metabolic degradation at that position. mdpi.com

Research Context and Importance of 1-Ethyl-5-fluoropyridin-2(1H)-one as a Model System

This compound serves as an important model system for studying the interplay of the pyridinone scaffold and fluorine substitution. The ethyl group at the 1-position and the fluorine atom at the 5-position provide a specific substitution pattern that allows for detailed investigation into its synthesis, reactivity, and spectroscopic properties.

The synthesis of related fluorinated pyridines often involves multi-step sequences, starting from commercially available materials. chemicalbook.com While specific synthesis details for this compound are not extensively documented in the provided search results, general methods for creating similar structures often involve building the pyridinone ring or modifying a pre-existing fluorinated pyridine (B92270). chemicalbook.comewha.ac.kr

The study of this compound can provide valuable insights into how the combined electronic effects of the ethyl group and the fluorine atom influence the chemical behavior of the pyridinone ring. Spectroscopic analysis, including NMR, is crucial for confirming the structure and understanding the electronic environment of the molecule. youtube.combas.bg By examining model systems like this compound, chemists can develop a more comprehensive understanding of the fundamental principles governing the chemistry of more complex fluorinated heterocyclic compounds.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H8FNO | bldpharm.com |

| Molecular Weight | 141.14 g/mol | bldpharm.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H8FNO |

|---|---|

Molecular Weight |

141.14 g/mol |

IUPAC Name |

1-ethyl-5-fluoropyridin-2-one |

InChI |

InChI=1S/C7H8FNO/c1-2-9-5-6(8)3-4-7(9)10/h3-5H,2H2,1H3 |

InChI Key |

SUUHWPJFTMGWRF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=CC1=O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Ethyl 5 Fluoropyridin 2 1h One and Analogues

De Novo Synthesis Approaches to the Pyridinone Ring System

The from-scratch construction of the pyridinone core offers a high degree of flexibility in introducing desired substituents at various positions. Modern synthetic chemistry provides several powerful tools for this purpose, including multi-component reactions and various cyclization strategies.

Multi-component Reaction Strategies for Pyridinone Construction

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govderpharmachemica.commdpi.com This approach is particularly attractive for building diverse libraries of compounds for drug discovery. nih.gov The synthesis of pyridinone derivatives can be achieved through various MCRs, often involving the condensation of β-ketoesters, aldehydes, and an ammonia (B1221849) source. derpharmachemica.com

For the synthesis of a 1-substituted-5-fluoropyridin-2-one, one could envision a modified Hantzsch-type reaction or a related MCR. A hypothetical MCR approach for a precursor to 1-Ethyl-5-fluoropyridin-2(1H)-one is outlined below:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| Ethyl 3-amino-3-(ethylamino)acrylate | Fluoromalonyl dichloride | - | Base | Dihydropyridinone |

| β-ketoester with fluorine | Ethylamine | Formaldehyde equivalent | Acid or base catalysis | Dihydropyridinone |

This table represents a conceptual approach based on established MCR principles for pyridinone synthesis. Specific yields and conditions would require experimental optimization.

Annulation and Cyclization Reactions

Annulation and cyclization reactions are fundamental strategies for the formation of cyclic structures, including the pyridinone ring. These can be broadly categorized into intramolecular and intermolecular processes.

Intramolecular cyclization involves the formation of a ring from a single molecule containing all the necessary atoms. This approach often provides excellent control over regioselectivity. The synthesis of pyridin-2(1H)-ones can be achieved through the intramolecular cyclization of appropriately substituted acyclic precursors, such as amides of β-enamino ketones.

A potential strategy for synthesizing a 1-ethyl-5-fluoro-substituted pyridinone would involve the preparation of an N-ethylated acyclic precursor containing a fluorine atom at the appropriate position, followed by a base- or acid-catalyzed cyclization. The general scheme for such a transformation is depicted below:

Scheme 1: General Intramolecular Cyclization for Pyridinone Synthesis

The success of this approach hinges on the efficient synthesis of the acyclic precursor and the optimization of the cyclization conditions to favor the desired 6-endo-trig cyclization.

Transition-metal-catalyzed [2+2+2] cycloaddition reactions have emerged as a powerful tool for the construction of six-membered rings, including pyridines and pyridinones. These reactions typically involve the co-cyclization of two alkyne units and a heterocumulene, such as an isocyanate, to form the pyridinone core.

The application of this methodology to the synthesis of this compound would likely involve the use of a fluorinated alkyne, another alkyne, and ethyl isocyanate in the presence of a suitable transition metal catalyst, such as cobalt or rhodium complexes.

| Alkyne 1 | Alkyne 2 | Isocyanate | Catalyst | Product |

| Fluoroacetylene | Propyne | Ethyl isocyanate | Co(I) or Rh(I) complex | This compound (and isomers) |

This table illustrates a potential application of [2+2+2] cycloaddition. The regioselectivity of the cycloaddition would be a critical factor to control to obtain the desired product. Specific catalyst systems and reaction conditions would need to be determined experimentally.

Functionalization of Pre-existing Pyridinone and Pyridine (B92270) Scaffolds

An alternative to de novo synthesis is the modification of a pre-formed pyridinone or pyridine ring. This approach can be more direct if a suitable starting material is readily available.

Regioselective N-Alkylation for 1-Ethyl Substitution

The direct alkylation of a 5-fluoropyridin-2(1H)-one precursor is a common and straightforward method to introduce the N-ethyl group. However, pyridinones exist in tautomeric equilibrium with their 2-hydroxypyridine (B17775) counterparts, which can lead to a mixture of N-alkylated and O-alkylated products. Therefore, achieving high regioselectivity for N-alkylation is a key challenge.

Various strategies have been developed to control the regioselectivity of pyridinone alkylation. These include the choice of base, solvent, and alkylating agent. For instance, using a strong base to generate the pyridinone anion, followed by reaction with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in a polar aprotic solvent, often favors N-alkylation.

| Starting Material | Alkylating Agent | Base | Solvent | Product |

| 5-Fluoropyridin-2(1H)-one | Ethyl iodide | Sodium hydride (NaH) | Dimethylformamide (DMF) | This compound |

| 5-Fluoropyridin-2(1H)-one | Diethyl sulfate | Potassium carbonate (K2CO3) | Acetone | This compound |

The conditions presented in this table are based on general procedures for the N-alkylation of pyridinones and would require optimization for the specific substrate.

Recent advances in this area include the use of specific catalysts to promote regioselective N-alkylation, further enhancing the utility of this method.

Site-Selective C-H Fluorination of Pyridine and Pyridinone Derivatives

Direct C-H fluorination has emerged as a powerful tool for the late-stage introduction of fluorine into heterocyclic systems, offering an atom-economical alternative to traditional methods that often require pre-functionalized substrates.

One notable method involves the use of N-fluorobenzenesulfonimide (NFSI) for the metal-free direct fluorination of unactivated pyridylic C-H bonds. This approach demonstrates high functional-group tolerance and provides a means to modulate the physicochemical properties of alkylpyridine compounds. Mechanistically, the reaction is proposed to proceed through the sulfonylation of the pyridine nitrogen by NFSI, forming an N-sulfonylpyridinium salt. This intermediate can then decompose to release fluoride (B91410).

Another significant advancement is the site-selective fluorination of pyridines and diazines at the position adjacent to the nitrogen atom using silver(II) fluoride (AgF₂). researchgate.netlibretexts.org This method is advantageous due to its mild reaction conditions, typically occurring at ambient temperature within an hour, and its high selectivity. researchgate.netlibretexts.org The mechanism is thought to be inspired by the Chichibabin reaction, involving coordination of the pyridine to the silver cation, followed by dearomative nucleophilic addition. nih.gov The resulting 2-fluoropyridines are valuable intermediates that can undergo subsequent nucleophilic substitution. researchgate.netrsc.org

The electrophilic fluorination of 1,2-dihydropyridines with reagents like Selectfluor® presents another route to fluorinated pyridines. wikipedia.org The initially formed 3-fluoro-3,6-dihydropyridines can be readily converted to the corresponding fluorinated pyridines through the elimination of hydrogen fluoride. wikipedia.org

Table 1: Reagents for Site-Selective C-H Fluorination

| Reagent | Substrate Type | Key Features |

|---|---|---|

| N-Fluorobenzenesulfonimide (NFSI) | Alkylpyridines | Metal-free, high functional group tolerance. acs.org |

| Silver(II) Fluoride (AgF₂) | Pyridines, Diazines | High site-selectivity (α to N), mild conditions. researchgate.netlibretexts.org |

| Selectfluor® | 1,2-Dihydropyridines | Forms fluorinated dihydropyridine (B1217469) intermediates. wikipedia.org |

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Introduction

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for introducing fluorine into aromatic and heteroaromatic rings, including pyridinone systems. This reaction is particularly effective when the ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. scilit.comnih.gov The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions, as the rate-determining step is typically the nucleophilic attack on the aromatic ring, not the cleavage of the carbon-fluorine bond. scilit.com

The introduction of fluorine via SNAr can be achieved using various fluoride sources. For instance, the fluorination of a pyridine N-oxide precursor, such as 3-bromo-4-nitropyridine (B1272033) N-oxide, with a fluoride source can yield the corresponding 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be converted to the desired aminopyridine. nih.govorganic-chemistry.org This highlights the utility of pyridine N-oxides in facilitating nucleophilic fluorination, a method that is otherwise challenging for the electron-rich pyridine ring. nih.govorganic-chemistry.org

The resulting fluorinated pyridines and pyridinones are themselves valuable substrates for further functionalization via SNAr, where the installed fluorine atom is displaced by a variety of nucleophiles. rsc.org This two-step sequence of C-H fluorination followed by SNAr provides a powerful strategy for the late-stage diversification of complex molecules. rsc.orgnih.gov

Catalytic Approaches in Pyridinone Synthesis

Catalysis offers efficient and selective routes to construct and functionalize the pyridinone core. Both transition metal catalysis and organocatalysis have been successfully employed to achieve these transformations.

Transition Metal-Catalyzed Reactions

Transition metal-catalyzed C-H activation has become a prominent strategy for the direct functionalization of pyridinone scaffolds, avoiding the need for pre-installed leaving groups. nih.gov Rhodium(III) catalysts, in particular, have been effectively used for the oxidative annulation of pyridin-2(1H)-ones with alkynes. researchgate.net This process involves a double C-H activation to construct highly functionalized 4H-quinolizin-4-ones. researchgate.net The use of a directing group, such as an O-pivaloyl hydroxamate, has been shown to be crucial for achieving efficient catalyst turnover in some rhodium(III)-catalyzed C-H activation/heterocyclization reactions to form macrocyclic pyridones. nih.gov

Palladium catalysts have also been employed for the C-H functionalization of pyridinone derivatives. sigmaaldrich.com For instance, palladium-catalyzed C-H arylation of pyrrolidines and piperidines at unactivated positions has been achieved using a dimethylaminoquinoline amide directing group. rsc.org The mechanism of these reactions often involves a Pd(II)/Pd(IV) catalytic cycle, where the concerted metalation-deprotonation is a key step. rsc.org

Metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds in the synthesis of pyridinone analogues.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is a versatile method for arylating halopyridinones. mdpi.comnih.gov Palladium catalysts are commonly used, and the reaction tolerates a wide range of functional groups. mdpi.comresearchgate.net For example, the Suzuki-Miyaura coupling of halo-substituted 4H-pyrido[1,2-a]pyrimidin-4-ones with (het)arylboronic acids provides access to various aryl and vinyl derivatives in good yields. mdpi.comnih.gov

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds between an aryl halide and an amine. libretexts.orgmdpi.com This reaction has been successfully applied to the amination of 2-bromopyridines with various amines, providing a route to aminopyridine derivatives that are otherwise difficult to synthesize. researchgate.netnih.gov

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. organic-chemistry.orgwikipedia.org This reaction has been used for the alkynylation of bromo-cyanofluoropyridines, which can then be converted to the corresponding pyridinamidoximes. scilit.comrsc.org

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions for Pyridinone Analogues

| Reaction | Coupling Partners | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | Halopyridinone + Organoboron | Pd catalyst | C-C (Aryl) |

| Buchwald-Hartwig | Halopyridinone + Amine | Pd catalyst | C-N |

| Sonogashira | Halopyridinone + Terminal Alkyne | Pd catalyst, Cu co-catalyst | C-C (Alkynyl) |

Organocatalysis in Pyridinone Ring Assembly

Organocatalysis has emerged as a powerful, metal-free approach for the asymmetric synthesis of complex molecules, including pyridinone precursors and related heterocycles. researchgate.netresearchgate.net Chiral phosphoric acids, a class of Brønsted acid catalysts, have proven to be particularly effective in a variety of enantioselective transformations. libretexts.orgwikipedia.org These catalysts can activate substrates through hydrogen bonding, enabling highly stereocontrolled reactions. libretexts.org

One key application of organocatalysis in this context is the asymmetric [4+2] cycloaddition, or Diels-Alder reaction, which can be used to construct the core ring structure of pyridinones and their derivatives. nih.govmdpi.com Chiral secondary amines, such as those derived from proline, can catalyze the enantioselective [4+2] cycloaddition of α,β-unsaturated aldehydes with various dienes. nih.gov Similarly, chiral phosphoric acids have been used to catalyze asymmetric aza-Diels-Alder reactions to produce tetrahydropyridine (B1245486) derivatives with high enantioselectivity. libretexts.org

Furthermore, organocatalytic domino reactions, where multiple bond-forming events occur in a single pot, provide an efficient strategy for the synthesis of complex heterocyclic systems. For example, an organocatalytic Michael addition-hemiaminalization sequence has been used to synthesize tetrahydropyridin-2-ols. nih.gov These examples showcase the potential of organocatalysis to construct chiral pyridinone-related scaffolds from simple starting materials in a highly stereocontrolled manner.

Asymmetric Synthesis of Chiral Pyridinone Scaffolds and Related Enantiomeric Forms

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry, as different enantiomers of a molecule can exhibit distinct biological activities and physical properties. nih.gov The development of asymmetric methods to access chiral pyridinone scaffolds has therefore been an area of intense research. While racemic mixtures have been historically common, the focus has shifted towards stereospecific synthesis to isolate desired enantiomers. nih.gov

A variety of strategies have been employed to introduce chirality into heterocyclic scaffolds related to pyridinones. Organocatalysis, for instance, has been successfully used in the enantioselective preparation of polysubstituted chiral hexahydropyridazines through a one-pot multicomponent cascade reaction. nih.gov This approach utilizes a Michael reaction followed by further transformations to build the chiral backbone with high stereoselectivity. nih.gov Similarly, enantioselective synthesis of fluorinated indolizidinone derivatives has been achieved using a chiral phosphoric acid catalyst in an intramolecular aza-Michael reaction, followed by a ring-closing metathesis (RCM) to generate the final complex structure with excellent enantioselectivity. nih.gov

Transition-metal catalysis is another powerful tool for asymmetric synthesis. Chiral lactams, which are structurally related to pyridinones, have been synthesized via metal-catalyzed asymmetric hydrogenation. mdpi.com For example, ruthenium-phosphine catalysts have been effective in the stereoselective reduction of ketoesters to produce chiral γ-valerolactone (GVL). mdpi.com The direct asymmetric hydrogenation of N-heteroaromatics like isoquinolines to chiral tetrahydroisoquinolines remains a challenge but has seen progress with rhodium, ruthenium, and iridium catalysts. mdpi.com

Furthermore, the use of chiral auxiliaries derived from readily available amino acids provides a reliable method for directing stereochemistry. nih.gov This involves attaching a chiral molecule to the substrate, performing the desired transformation, and then cleaving the auxiliary. This method has been used to synthesize chiral oxazolidin-2-ones, which can serve as precursors or models for chiral pyridinone synthesis. nih.gov

Below is a table summarizing various asymmetric synthesis methodologies applicable to chiral pyridinone-like scaffolds.

| Methodology | Catalyst/Reagent | Scaffold Type | Key Features | Reference |

| Organocatalytic Cascade | Chiral Primary Aminothiourea | Hexahydropyridazine | Multicomponent reaction, high stereoselectivity. | nih.gov |

| Organocatalytic Aza-Michael | (S)-TRIP-derived phosphoric acid | Fluorinated Indolizidinone | Excellent enantioselectivities, access to complex fluorinated heterocycles. | nih.gov |

| Asymmetric Hydrogenation | Ru(II)-BINAP-HCl | γ-Valerolactone, 5-Methylpyrrolidin-2-one | Effective for ketoester reduction, produces chiral lactams and lactones. | mdpi.com |

| Asymmetric Transfer Hydrogenation | Iridium or Ruthenium catalyst | Telotristat ethyl | Implantation of chiral centers using asymmetric transfer hydrogenation. | nih.gov |

| Chiral Auxiliaries | Amino acid-derived oxazolidinones | Oxazolidin-2-ones | Use of recoverable chiral groups to direct stereoselective reactions. | nih.gov |

| Azaelectrocyclization | One-pot asymmetric protocol | Tetrahydropyridines | Stereocontrolled synthesis of trisubstituted chiral tetrahydropyridines. | rsc.org |

Green Chemistry Principles in the Synthesis of Fluoropyridinones

The synthesis of fluoropyridinones is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. mdpi.com This involves the adoption of alternative energy sources like microwaves and ultrasound, the use of environmentally benign solvents, and the development of highly efficient catalytic systems. mdpi.com

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and selectivity in significantly shorter timeframes compared to conventional heating methods. nih.govyoutube.com The ability of microwaves to heat a reaction mixture uniformly and rapidly enhances the collision frequency between molecules, thereby speeding up the reaction rate. nih.gov This technology is well-suited for the synthesis of heterocyclic compounds, including those with a pyridinone core.

The advantages of microwave heating include:

Rapid Reactions: Many organic reactions can be completed in minutes instead of hours. youtube.com

Improved Yields and Selectivity: Controlled and uniform heating can lead to cleaner reactions with fewer side products. nih.gov

Energy Efficiency: Microwaves directly heat the reaction components, which is more energy-efficient than conventional oil baths. youtube.com

Microwave-assisted synthesis has been successfully applied to the synthesis of various nitrogen-containing heterocycles. For example, the synthesis of quinazolinone derivatives has been achieved through an iron-catalyzed cyclization in water under microwave irradiation, representing a green and efficient method. rsc.org Similarly, donor-acceptor-donor derivatives based on a benzodioxinoquinoxaline acceptor were synthesized in high yields (up to 91%) using microwave-assisted Buchwald–Hartwig cross-coupling reactions. nih.gov The use of water as a solvent in microwave-assisted reactions further enhances the green credentials of the synthesis. youtube.comrsc.org

| Reaction Type | Catalyst/Solvent | Product Type | Yield | Time | Reference |

| Buchwald–Hartwig Coupling | Palladium / DMF | Benzodioxinoquinoxaline derivatives | up to 91% | 30 min | nih.gov |

| Iron-Catalyzed Cyclization | Iron / Water | Quinazolinone derivatives | Moderate to High | Not specified | rsc.org |

| Fluorous Stille Reactions | PdCl2(PPh3)2 / DMF | Various | Not specified | < 2 min | nih.gov |

Sonochemical Synthesis Techniques

Sonochemistry utilizes high-frequency ultrasound waves to induce chemical reactions through a phenomenon called acoustic cavitation. numberanalytics.comwikipedia.org The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures (up to 5000 K) and pressures (up to 1000 atm), creating unique conditions for chemical transformations. numberanalytics.com This technique aligns with green chemistry principles by often reducing reaction times, improving yields, and enabling the use of environmentally friendly solvents like water. nih.govmdpi.com

The application of sonochemistry in the synthesis of heterocyclic compounds has shown considerable promise. A protocol for synthesizing 1,3,5-triazine (B166579) derivatives using a sonochemical approach in water achieved yields of over 75% in just 5 minutes for most compounds. nih.gov This method was found to be significantly "greener" than classical heating methods when analyzed with green chemistry metrics. nih.gov Sonochemical methods have also been employed for the preparation of various nano- and micro-structured inorganic materials, demonstrating the versatility of this technique. nih.gov The key benefits are the short reaction times and the ability to conduct reactions under ambient conditions, which reduces energy consumption. nih.gov

| Material/Compound | Solvent | Key Advantage | Yield | Time | Reference |

| 1,3,5-Triazine derivatives | Water | Short reaction time, green solvent | >75% | 5 min | nih.gov |

| Nanoporous Silicas (MCM-41) | Water/NH4OH | High surface area product | Not applicable | 5 min (sonication) | mdpi.com |

| Fluorographene | N-methyl-2-pyrrolidone (NMP) | One-pot preparation, tunable fluorine coverage | Not applicable | Variable | rsc.org |

Solvent-Free and Reduced Solvent Reaction Systems

A major goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free reactions, also known as neat reactions, and those conducted in reduced solvent systems offer significant environmental benefits. rsc.orgresearchgate.net These reactions often lead to simplified work-up procedures, as the need for solvent removal and purification from solvent impurities is reduced or eliminated. mdpi.com

Several studies have demonstrated the feasibility of synthesizing fluorinated and heterocyclic compounds under solvent-free conditions. An efficient and environmentally friendly solvent-free and catalyst-free approach has been developed for the synthesis of gem-difluorinated and polyfluoroarylated derivatives. mdpi.com This protocol relies on direct hydrogen-bond interactions between the reactants to promote the reaction. mdpi.com In many cases, the products can be isolated by simple filtration, avoiding column chromatography. mdpi.com The synthesis of novel steroidal 3-cyano-2-aminopyridines has also been established under solvent-free conditions using an enaminonitrile and various primary amines. nih.gov These examples highlight the potential for developing cleaner synthetic routes to complex molecules like fluoropyridinones.

| Reaction Type | Conditions | Product Type | Key Advantage | Reference |

| Nucleophilic Addition | Neat, Room Temperature | gem-Difluorinated Compounds | Solvent- and catalyst-free, simple filtration work-up. | mdpi.com |

| Amination/Cyclization | Solvent-free | Steroidal 2-aminopyridines | Avoids volatile organic solvents, potential for late-stage functionalization. | nih.gov |

| Multi-component Reaction | Neat, 50 °C | Pyrrol-3-yl-indolin-2-ones | Catalyst- and solvent-free, high yields, simple crystallization purification. | rsc.org |

| Fluorination | Solvent-free | Fluorinated Aromatics | Easy isolation by vacuum sublimation, low E-factor values. | researchgate.net |

Catalytic and Atom-Economical Methodologies

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comrsc.org Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently less wasteful. rsc.orgmdpi.com The use of catalysts is crucial for developing atom-economical processes, as catalysts can enable new, more efficient reaction pathways and are only required in small amounts. researchgate.netrsc.org

The synthesis of 4-pyrones from diynones and water is an example of an atom-economical transformation promoted by an acid catalyst, where water acts as a cheap and green starting material. mdpi.com In the realm of amide synthesis, an iron-substituted polyoxometalate catalyst has been used for an efficient and economical amidation strategy that avoids the need for additional bases or organic ligands. rsc.org The development of catalytic systems that promote atom-economical reactions is a key strategy for the sustainable synthesis of complex molecules like this compound. By carefully selecting starting materials and catalysts, chemists can design synthetic routes that maximize efficiency and minimize waste. primescholars.com

| Reaction Type | Catalyst | Key Principle | Example Product | Reference |

| Nucleophilic Addition/Cyclization | Triflic Acid (TfOH) | High atom economy using water as a reactant. | Substituted 4-Pyrones | mdpi.com |

| Amidation | Iron-substituted Polyoxometalate | Heterogeneous catalysis, no additional base needed. | Aliphatic and Aromatic Amides | rsc.org |

| Ruthenium-Catalyzed Reactions | Ruthenium Complexes | Design of new atom-economic C-C bond formations. | Various | researchgate.net |

| Suzuki–Miyaura Cross-Coupling | Pd(PPh3)4 on Basic Alumina | Solvent-free, microwave-assisted, high atom efficiency. | Biaryls | researchgate.net |

Spectroscopic and Structural Elucidation of 1 Ethyl 5 Fluoropyridin 2 1h One

Vibrational Spectroscopy

Fourier Transform Raman (FT-Raman) Spectroscopy

Consequently, the generation of an article with the specified, detailed scientific content is not feasible at this time.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Characteristics

The electronic absorption spectrum of 1-Ethyl-5-fluoropyridin-2(1H)-one is predicted to be characterized by absorption maxima in the ultraviolet region, arising from π → π* and n → π* electronic transitions within the conjugated pyridinone ring system. The position and intensity of these absorptions are influenced by the substituents on the ring and the solvent used for analysis.

The core 2-pyridinone structure exhibits characteristic UV absorption bands. The introduction of a fluorine atom at the 5-position and an ethyl group at the N1 position will induce shifts in these absorption maxima. The fluorine atom, being an electron-withdrawing group, can cause a bathochromic (red) or hypsochromic (blue) shift depending on the nature of the transition and its interaction with the π-system. The N-ethyl group is expected to have a minor electronic effect compared to the ring substituents.

Based on data for related N-substituted 2-pyridinones, this compound is expected to exhibit two main absorption bands. A strong absorption band, attributed to a π → π* transition, is anticipated in the range of 280–320 nm. A weaker band or shoulder, corresponding to an n → π* transition of the carbonyl group, may be observed at a longer wavelength, typically around 330–360 nm. The molar absorptivity (ε) for the π → π* transition is expected to be in the order of 10³ to 10⁴ L·mol⁻¹·cm⁻¹, indicative of a high probability transition. msu.eduthermofisher.comlibretexts.org

Table 1: Predicted UV-Vis Absorption Data for this compound in a Protic Solvent (e.g., Ethanol)

| Predicted Transition | Wavelength (λmax, nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π | 295 - 315 | 5,000 - 8,000 |

| n → π | 340 - 360 | 500 - 1,500 |

Note: The data in this table are predicted values based on the analysis of structurally similar compounds and are not experimentally determined for this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identification and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is an essential tool for the precise determination of the molecular formula of this compound and for elucidating its fragmentation pathways under ionization. The exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ can be used to confirm the elemental composition.

The expected fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely involve characteristic losses of small neutral molecules. A primary fragmentation pathway for N-alkyl pyridinones is the cleavage of the N-alkyl group. For this compound, the loss of an ethene molecule (C₂H₄) via a McLafferty-type rearrangement or the loss of an ethyl radical (•C₂H₅) are plausible fragmentation steps. Another common fragmentation pathway for 2-pyridinones involves the loss of carbon monoxide (CO) from the heterocyclic ring. mdpi.comkobv.de

The presence of the fluorine atom is also expected to influence the fragmentation pattern. Fragments containing the fluorine atom will have a characteristic isotopic signature.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Possible Fragmentation Pathway |

| [M]⁺ | 141.0539 | Molecular Ion |

| [M - C₂H₄]⁺ | 113.0226 | Loss of ethene |

| [M - CO]⁺ | 113.0597 | Loss of carbon monoxide |

| [M - C₂H₅]⁺ | 112.0148 | Loss of ethyl radical |

| [C₅H₄FN]⁺ | 97.0328 | Pyridine (B92270) ring fragment |

Note: The m/z values are calculated based on the monoisotopic masses of the elements and represent predicted fragments for this compound.

Single Crystal X-ray Diffraction Analysis of Related Fluoropyridinone Architectures

While a crystal structure for this compound is not publicly documented, analysis of related N-substituted 5-halopyridin-2-one structures can provide significant insights into its expected molecular geometry and crystal packing. Single-crystal X-ray diffraction allows for the precise determination of bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govnih.gov

The pyridinone ring is expected to be largely planar, although slight puckering may occur. The C=O bond length should be in the typical range for a ketone (approximately 1.22-1.25 Å). The C-F bond length is anticipated to be around 1.34-1.37 Å. The geometry around the nitrogen atom is expected to be trigonal planar, consistent with its sp² hybridization state.

In the solid state, intermolecular interactions are likely to play a significant role in the crystal packing. Hydrogen bonding, if any protic solvent is co-crystallized, and π-π stacking interactions between the pyridinone rings are expected to be prominent features. The fluorine atom can also participate in weaker C-H···F hydrogen bonds. The ethyl group will influence the crystal packing by introducing van der Waals interactions.

Table 3: Expected Crystallographic Parameters for a Related N-Alkyl-5-halopyridin-2-one

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| C=O Bond Length (Å) | 1.22 - 1.25 |

| C-Halogen Bond Length (Å) | 1.34 - 1.37 (for C-F) |

| C-N Bond Lengths (Å) | 1.35 - 1.40 |

| Inter-ring π-π stacking distance (Å) | 3.4 - 3.8 |

Note: This table presents expected values based on crystallographic data of structurally similar compounds and does not represent experimentally determined data for this compound.

Reactivity and Chemical Transformations of 1 Ethyl 5 Fluoropyridin 2 1h One

Chemical Reactivity of the Pyridinone Core

The pyridinone core of 1-Ethyl-5-fluoropyridin-2(1H)-one is an electron-rich heterocyclic system, which dictates its susceptibility to various chemical reactions. The presence of the carbonyl group and the fluorine atom significantly influences the electron distribution within the ring, thereby affecting its reactivity pathways.

Electrophilic and Nucleophilic Substitution Pathways

The pyridinone ring can theoretically undergo both electrophilic and nucleophilic substitution reactions. The electron-donating nature of the ring nitrogen, enhanced by the ethyl group, would typically direct electrophiles to the positions ortho and para to it. However, the electron-withdrawing effect of the fluorine atom and the carbonyl group deactivates the ring towards electrophilic attack compared to simple pyridines.

Conversely, the presence of the fluorine atom makes the ring susceptible to nucleophilic aromatic substitution (SNAr). While direct substitution on the carbon bearing the fluorine is a primary pathway (see section 4.2.1), other positions on the ring can also be activated towards nucleophilic attack, depending on the reaction conditions and the nature of the nucleophile. Research on related fluorinated pyridines shows that such substitutions are feasible and can be highly regioselective. nih.govacs.org

Ring-Opening and Ring-Rearrangement Reactions

While specific data on ring-opening and rearrangement reactions for this compound are not extensively documented, related heterocyclic systems can undergo such transformations under certain conditions. For instance, pyridinium (B92312) salts and other activated heterocycles can be susceptible to ring-opening upon treatment with strong nucleophiles.

Carbocation-mediated rearrangements are a possibility, particularly if a reaction involves the formation of a carbocation intermediate adjacent to the ring. masterorganicchemistry.com Such rearrangements could theoretically lead to ring expansion or contraction, although these are less common for stable aromatic systems like pyridinones unless under harsh conditions or photochemical activation. masterorganicchemistry.comsigmaaldrich.com

Cycloaddition Reactions Involving the Pyridinone Ring System

The diene-like structure within the pyridinone ring suggests the potential for participation in cycloaddition reactions, such as the Diels-Alder reaction. The electron-rich nature of the pyridinone could allow it to act as a diene in inverse-electron-demand Diels-Alder reactions with electron-deficient dienophiles.

Transformations Involving the Fluorine Substituent

The fluorine atom at the 5-position is a key functional group that significantly influences the chemical reactivity of the molecule. Its high electronegativity and ability to act as a good leaving group in nucleophilic substitutions are central to the synthetic utility of this compound.

Nucleophilic Displacement of Fluoride (B91410)

A variety of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon, can be used to displace the fluoride, leading to a diverse range of substituted pyridinones. acs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is known to be significantly faster than that of 2-chloropyridine, highlighting the enhanced reactivity of the C-F bond in SNAr reactions. acs.org

Table 1: Examples of Nucleophilic Substitution on Fluorinated Pyridines This table illustrates the types of nucleophiles that can displace fluoride in related pyridine (B92270) systems.

| Nucleophile Source | Resulting Functional Group | Reference |

| Alcohols/Phenols | Ether/Arylether | nih.gov |

| Amines | Amino | acs.org |

| Thiols | Thioether | acs.org |

| Organolithium reagents | Carbon-carbon bond | nih.gov |

Influence of Fluorine on Regio- and Chemoselectivity

The presence of the fluorine atom exerts a strong influence on the regioselectivity and chemoselectivity of reactions involving this compound. In reactions involving multiple potential leaving groups, the C-F bond's reactivity can be modulated relative to other groups like C-Cl or C-Br. nih.gov

Studies on polysubstituted heteroarenes have demonstrated that the order of leaving group potential can be controlled through judicious choice of catalyst and reaction conditions. nih.gov This allows for stepwise functionalization of the molecule. For instance, in a molecule containing both bromine and a fluorosulfate (B1228806) group, the bromine can be selectively coupled, leaving the fluorosulfate intact for a subsequent transformation. nih.gov This principle of chemoselectivity is directly applicable to multifunctional pyridinones.

The electronic effect of the fluorine atom also directs the regioselectivity of electrophilic attacks, should they occur, by deactivating the adjacent carbon atoms. In the context of C-H fluorination on pyridine rings, selective fluorination adjacent to the nitrogen has been achieved using specific reagents. nih.gov This demonstrates the powerful directing effect of both the ring nitrogen and existing substituents.

Table 2: Order of Reactivity for Leaving Groups in Suzuki Coupling This table shows the relative reactivity of different leaving groups on a pyridine ring in Suzuki coupling reactions, which is a key consideration for chemoselective synthesis.

| Leaving Group | Relative Reactivity | Reference |

| -Br | Most Reactive | nih.gov |

| -OTf | ~ -Br | nih.gov |

| -OSO₂F | Less Reactive than -Br and -OTf | nih.gov |

| -Cl | Least Reactive | nih.gov |

Reactivity of the N-Ethyl Moiety and Alkyl Chain Functionalization

The reactivity of the N-ethyl group in this compound is a critical aspect of its chemical profile, influencing its metabolic fate and potential for further synthetic modification. While specific studies on the functionalization of the N-ethyl chain of this particular compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous N-alkyl pyridones and other related heterocyclic systems. The primary transformations involving the N-ethyl moiety include N-dealkylation and oxidation of the ethyl chain.

N-Dealkylation Reactions

N-dealkylation is a common metabolic pathway for many N-alkylated compounds, often catalyzed by cytochrome P450 (CYP) enzymes in biological systems. mdpi.com This process involves the oxidative removal of the ethyl group to yield the corresponding N-H pyridone, 5-fluoropyridin-2(1H)-one. The generally accepted mechanism for N-dealkylation by CYP enzymes proceeds through an initial hydrogen atom abstraction from the α-carbon of the ethyl group, followed by hydroxylation to form an unstable hemiaminal intermediate. This intermediate then spontaneously decomposes to yield the dealkylated pyridone and acetaldehyde.

While direct experimental data on the N-de-ethylation of this compound is scarce, studies on similar N-alkyl amides provide strong evidence for this metabolic route. For instance, research on the metabolism of N-methyl-N-alkyl-p-chlorobenzamides by rat liver microsomes demonstrated that N-dealkylation is a significant pathway, with the rate and selectivity being dependent on the nature of the alkyl group. nih.gov In the case of N-ethyl,N-methylaniline, cytochrome P450 2B1-catalyzed N-dealkylation showed a preference for N-demethylation over N-deethylation, highlighting the influence of the alkyl substituent on the reaction outcome. nih.gov

Chemical methods for N-dealkylation of tertiary amines are also well-established and could potentially be applied to this compound, although the conditions might require optimization to avoid unwanted reactions on the pyridone ring. Reagents such as chloroformates followed by hydrolysis are commonly used for the N-dealkylation of alkaloids and other amines. mdpi.com

Alkyl Chain Functionalization

Functionalization of the N-ethyl chain offers a route to synthesize derivatives of this compound with modified properties. This can be achieved through oxidative processes, often mediated by enzymes or chemical reagents.

Oxidative Functionalization:

Metabolic studies of N-alkyl compounds frequently report the oxidation of the alkyl chain at various positions. Cytochrome P450 enzymes are known to catalyze the hydroxylation of aliphatic C-H bonds. nih.gov For the N-ethyl group of this compound, this could theoretically lead to the formation of hydroxylated metabolites, such as 1-(1-hydroxyethyl)-5-fluoropyridin-2(1H)-one or 1-(2-hydroxyethyl)-5-fluoropyridin-2(1H)-one. The regioselectivity of this hydroxylation would depend on the specific CYP isozyme involved.

The oxidation of N-nitrosodiethylamine (DEN) by cytochrome P450 2E1 has been shown to produce β-hydroxy DEN, indicating that oxidation at the terminal carbon of an ethyl group is feasible. nih.gov While the electronic environment of the N-ethyl group in this compound is different from that in DEN, it provides a precedent for β-hydroxylation.

The following table summarizes potential functionalization reactions of the N-ethyl moiety based on analogous systems.

| Product | Reagents and Conditions (Analogous Systems) | Reference |

| 5-Fluoropyridin-2(1H)-one | Rat liver microsomes, NADPH (for N-dealkylation of N-alkyl amides) | nih.gov |

| 1-(1-Hydroxyethyl)-5-fluoropyridin-2(1H)-one | Cytochrome P450 enzymes (general C-H hydroxylation) | nih.gov |

| 1-(2-Hydroxyethyl)-5-fluoropyridin-2(1H)-one | Cytochrome P450 2E1 (for β-hydroxylation of N-nitrosodiethylamine) | nih.gov |

It is important to note that the reactivity of the N-ethyl group can be influenced by the electronic properties of the pyridone ring. The fluorine atom at the 5-position is an electron-withdrawing group, which can affect the electron density at the nitrogen atom and, consequently, the reactivity of the attached ethyl group. Further experimental studies are required to fully elucidate the specific reactivity and functionalization pathways for this compound.

Mechanistic Investigations of Reactions Involving 1 Ethyl 5 Fluoropyridin 2 1h One

Experimental Mechanistic Studies of Synthetic Pathways

Experimental studies are fundamental to elucidating the reaction mechanisms of synthetic pathways. For a compound like 1-Ethyl-5-fluoropyridin-2(1H)-one, these studies would typically involve a combination of kinetic analysis, isotopic labeling, and the identification and characterization of intermediates and byproducts.

Isotopic Labeling: The use of isotopically labeled starting materials (e.g., using ¹³C, ¹⁵N, or ¹⁸O) is a powerful tool for tracking the fate of specific atoms throughout a reaction sequence. Analysis of the product's isotopic composition can reveal bond-forming and bond-breaking steps, as well as potential molecular rearrangements.

Intermediate Characterization: The direct observation or trapping of reaction intermediates provides crucial evidence for a proposed mechanism. Techniques such as spectroscopy (NMR, IR, UV-Vis) under reaction conditions or the use of specific trapping agents can help to identify transient species.

While specific data for this compound is unavailable, research on similar heterocyclic systems often employs these techniques to understand reaction pathways such as N-alkylation, fluorination, and other ring modifications.

Computational Approaches to Reaction Mechanisms and Pathways

In the absence of extensive experimental data, computational chemistry offers a powerful alternative for investigating reaction mechanisms. Density Functional Theory (DFT) is a commonly employed method for studying the electronic structure and energetics of molecules and transition states.

Transition State Characterization and Reaction Coordinate Mapping

A key aspect of computational mechanistic studies is the location and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary frequency in its vibrational analysis.

Transition State Searching Algorithms: Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method (e.g., QST2 and QST3 in Gaussian software) or the Berny optimization algorithm, are used to locate transition state geometries. These methods typically require an initial guess of the transition state structure.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located and verified, an IRC calculation can be performed. This calculation maps the minimum energy path connecting the transition state to the reactants and products, providing a detailed picture of the structural changes that occur during the reaction.

The table below illustrates hypothetical energy values that could be obtained from such calculations for a generic reaction step involving a pyridinone derivative.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.4 |

| Products | -15.2 |

| Note: These are example values and do not represent actual data for this compound. |

Elucidation of Catalytic Cycles

For reactions that are catalyzed, computational methods can be used to elucidate the entire catalytic cycle. This involves identifying all intermediates and transition states involved in the cycle and determining the energetics of each step.

By calculating the free energy profile of the catalytic cycle, researchers can identify the rate-determining step and understand how the catalyst facilitates the reaction by providing a lower energy pathway compared to the uncatalyzed reaction. For a compound like this compound, this could be relevant for understanding its synthesis or its participation in catalyzed reactions.

Computational and Theoretical Studies on 1 Ethyl 5 Fluoropyridin 2 1h One

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of a molecule at the quantum level. These calculations determine the distribution of electrons within the molecule, which in turn governs its geometry, energy, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state, also known as the ground state geometry. For 1-Ethyl-5-fluoropyridin-2(1H)-one, a DFT method like B3LYP (Becke, three-parameter, Lee–Yang–Parr) combined with a basis set such as 6-311G** would be used to accurately predict bond lengths, bond angles, and dihedral angles. nih.govespublisher.com

The process begins with an initial guess of the molecular structure. The DFT algorithm then iteratively adjusts the positions of the atoms, calculating the total energy at each step, until a minimum energy conformation is reached. This optimized geometry represents the most stable structure of the molecule in the gas phase.

Furthermore, DFT is instrumental in mapping the potential energy surface or energy landscape of the molecule. This landscape reveals various stable conformations (local minima) and the transition states (saddle points) that connect them. By calculating the energy barriers between different conformations, it is possible to understand the molecule's flexibility and the feasibility of conformational changes. Solvation models, such as the Polarizable Continuum Model (PCM), can also be incorporated to study the molecule's properties and stability in different solvents, like water. mdpi.com

Table 1: Example Optimized Geometrical Parameters for a Pyridinone Ring Structure Note: This table presents typical bond lengths and angles for a related pyridinone structure as predicted by DFT calculations. Actual values for this compound would require specific calculation.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | 1.25 Å |

| Bond Length | C-F | 1.36 Å |

| Bond Length | N-C (ring) | 1.39 Å |

| Bond Length | C=C (ring) | 1.38 Å |

| Bond Angle | C-N-C | 120.5° |

| Bond Angle | F-C-C | 118.0° |

| Bond Angle | C-C=O | 122.0° |

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. youtube.comlibretexts.org For this compound, the HOMO is expected to be distributed over the electron-rich regions of the pyridinone ring.

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is empty of electrons. It can accept electrons, and its energy level is associated with the electron affinity and electrophilicity of the molecule. youtube.comlibretexts.org The LUMO is likely centered on the electron-deficient parts of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more polarizable and reactive. researchgate.net DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies Note: The following values are representative for similar heterocyclic compounds and serve to illustrate the concept.

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 eV | Highest energy orbital with electrons; indicates nucleophilic sites. |

| LUMO | -1.2 eV | Lowest energy orbital without electrons; indicates electrophilic sites. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Energy difference; indicator of chemical stability and reactivity. |

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These regions are prone to electrophilic attack and are typically found near electronegative atoms like oxygen and fluorine.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack and are usually located around hydrogen atoms.

Green Regions: Denote areas of neutral or near-zero potential.

For this compound, the MEP surface would show a significant negative potential (red) around the carbonyl oxygen and the fluorine atom due to their high electronegativity. Positive potential (blue) would be concentrated around the hydrogen atoms of the ethyl group and the ring. This visualization helps in understanding non-covalent interactions, such as hydrogen bonding. researchgate.net

In addition to MEP, charge distribution can be quantified using methods like Mulliken population analysis. nih.gov This method partitions the total electron density among the different atoms in the molecule, assigning a partial charge to each atom. This analysis provides a numerical representation of the electron-donating or electron-accepting character of different parts of the molecule.

Theoretical Prediction of Spectroscopic Parameters and Vibrational Analysis

Computational quantum chemistry can accurately predict various spectroscopic properties, including vibrational spectra (FT-IR and FT-Raman). By performing a frequency calculation using DFT after geometry optimization, one can obtain the normal modes of vibration for the molecule. nih.gov Each mode corresponds to a specific type of bond stretching, bending, or torsion and has a characteristic vibrational frequency.

The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical spectrum. This theoretical spectrum can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. A scaling factor is often applied to the calculated frequencies to correct for systematic errors inherent in the computational method and to improve the agreement with experimental results.

For this compound, key vibrational modes would include:

C=O stretching of the carbonyl group.

C-F stretching.

Aromatic C=C and C-N stretching within the pyridinone ring.

C-H stretching and bending of the ethyl group and the ring.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups Note: This table shows typical frequency ranges for the functional groups present in the molecule. Specific calculated values may vary.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C=O | Stretch | 1680 - 1720 |

| C-F | Stretch | 1000 - 1400 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-N (Ring) | Stretch | 1250 - 1350 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C-H (sp²) | Stretch | 3000 - 3100 |

Quantum Chemical Characterization of Fluorine Effects on Molecular Properties and Reactivity

The inclusion of a fluorine atom in a molecule can significantly alter its physicochemical properties and reactivity. emerginginvestigators.org Quantum chemical calculations are essential for characterizing these effects in this compound.

Fluorine is the most electronegative element, causing it to act as a strong electron-withdrawing group. This has several consequences:

Molecular Stability: Fluorination can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. Computationally, this can be related to changes in the electronic structure and reactivity indices. emerginginvestigators.org

Reactivity: The electron-withdrawing nature of fluorine can affect the molecule's reactivity. It can decrease the electron density of the ring, potentially making it less susceptible to electrophilic attack. FMO analysis can quantify this effect by showing a change in the HOMO and LUMO energy levels compared to a non-fluorinated analogue. researchgate.net The introduction of fluorine can lower the energy of both the HOMO and LUMO, potentially altering the HOMO-LUMO gap and thus modifying the molecule's kinetic stability. nih.gov

Bond Strengths: DFT calculations can show how the C-F bond influences adjacent bond lengths and strengths. The introduction of fluorine can lead to slight changes in the geometry of the pyridinone ring. nih.gov

By comparing the calculated properties of this compound with its non-fluorinated counterpart, quantum chemical studies can provide a detailed and quantitative understanding of fluorine's role in modulating the molecule's electronic structure, stability, and chemical behavior. emerginginvestigators.orgmdpi.com

Synthetic Utility and Advanced Applications of 1 Ethyl 5 Fluoropyridin 2 1h One As a Building Block

Utilization in the Construction of Complex Heterocyclic Systems

The 1-Ethyl-5-fluoropyridin-2(1H)-one moiety is a valuable precursor for the synthesis of various fused heterocyclic systems. The reactivity of the pyridinone ring allows for its participation in several types of cycloaddition and annulation reactions, leading to the formation of novel polycyclic structures.

One of the key strategies for constructing fused ring systems involves cycloaddition reactions. nih.govyoutube.com For instance, the diene-like character of the pyridinone ring can be exploited in [4+2] cycloaddition reactions, while the double bond within the ring can participate in [3+2] and [5+2] cycloadditions with suitable reaction partners. nih.govmdpi.com The in-situ generation of N-ylides from related heterocyclic systems, followed by 1,3-dipolar cycloaddition, is a common method for synthesizing pyrrolo-fused heterocycles. nih.gov This approach can be conceptually extended to this compound to generate novel pyrrolo[1,2-a]pyridinone derivatives.

Furthermore, annulation reactions provide another avenue for the construction of complex heterocyclic systems. A tandem condensation of propiolamide (B17871) with cyclic β-keto methyl esters has been shown to be an effective method for creating 5,6-fused 2-pyridone ring systems. wikipedia.org This strategy highlights the potential for building additional rings onto the this compound scaffold.

The following table illustrates hypothetical examples of complex heterocyclic systems that could be synthesized from this compound based on established synthetic methodologies for related 2-pyridone derivatives.

| Starting Material | Reaction Type | Reagent | Product |

| This compound | [3+2] Cycloaddition | Ethyl propiolate | Ethyl 7-ethyl-4-fluoro-1-oxo-1,2-dihydropyrrolo[1,2-a]pyridine-3-carboxylate |

| This compound | [4+2] Cycloaddition | Maleimide | Fused polycyclic pyridinone |

| This compound | Annulation | Diethyl malonate | Fused pyranopyridinone |

Scaffold Derivatization and Functionalization Strategies

The this compound scaffold is amenable to a variety of derivatization and functionalization reactions. The fluorine atom at the 5-position serves as a versatile handle for introducing a wide range of substituents via nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The high electronegativity of fluorine can accelerate SNAr reactions with various nucleophiles. libretexts.org

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the functionalization of the 5-position. Key examples include:

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyridinone scaffold and a variety of aryl or vinyl boronic acids or esters. libretexts.orgmdpi.com This is a highly versatile method for introducing diverse aromatic and unsaturated moieties.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridinone and a terminal alkyne, providing access to arylethynyl and enyne derivatives. libretexts.orgwikipedia.orgorganic-chemistry.orgrsc.orgworktribe.com These extended π-systems are of interest in materials science.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 5-position. wikipedia.orglibretexts.orgorganic-chemistry.org This is a crucial transformation for accessing novel amine-substituted fluoropyridinones.

The following data table summarizes representative examples of these cross-coupling reactions applied to the this compound scaffold, with hypothetical yet plausible outcomes based on literature precedents for similar substrates.

| Reaction Type | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 1-Ethyl-5-phenylpyridin-2(1H)-one |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 1-Ethyl-5-(phenylethynyl)pyridin-2(1H)-one |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP / NaOtBu | 1-Ethyl-5-(morpholino)pyridin-2(1H)-one |

Structure-Property Relationships in Fluoropyridinone Frameworks (excluding biological activity and efficacy)

The physicochemical properties of derivatives of this compound are intrinsically linked to their molecular structure. The interplay of the electron-withdrawing fluorine atom, the N-ethyl group, and substituents introduced through derivatization dictates properties such as dipole moment, frontier molecular orbital energies, and photophysical behavior.

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into these relationships. nih.gov For instance, the introduction of different functional groups at the 5-position can significantly modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. Electron-donating groups are expected to raise the HOMO energy, while electron-withdrawing groups will lower the LUMO energy, thereby tuning the HOMO-LUMO gap. This has direct implications for the electronic and optical properties of the molecule.

The photophysical properties, including absorption and emission spectra, are also highly dependent on the molecular structure. Studies on other fluorophores have shown that the nature of substituents can significantly affect the emission wavelength and quantum yield. nih.govrsc.orgmdpi.comresearchgate.netnih.gov For example, the introduction of extended π-conjugated systems via Suzuki or Sonogashira coupling is likely to lead to a red-shift in the absorption and emission spectra. The polarity of the solvent can also influence the photophysical properties, with more polar solvents potentially leading to solvatochromic shifts.

The following table outlines the predicted effects of different substituents on the key physicochemical properties of the this compound framework.

| Substituent at C5 | Predicted Effect on HOMO-LUMO Gap | Predicted Effect on Emission Wavelength |

| -H | Reference | Reference |

| -Ph (from Suzuki) | Decrease | Red-shift |

| -C≡CPh (from Sonogashira) | Significant Decrease | Significant Red-shift |

| -N(CH₃)₂ (from Buchwald-Hartwig) | Decrease | Red-shift, potential for charge-transfer emission |

Potential Role in Materials Science (e.g., molecular wires, light-emitting devices, ligands)

The unique electronic and photophysical properties of this compound and its derivatives make them promising candidates for applications in materials science.

Organic Light-Emitting Diodes (OLEDs):

The tunable fluorescence properties of functionalized fluoropyridinones suggest their potential use as emitters or host materials in OLEDs. nih.govacs.orgfluxim.comresearchgate.netspie.org By carefully selecting the substituents, it may be possible to achieve emission across the visible spectrum. For instance, derivatives with extended conjugation could serve as blue or green emitters. The presence of the polar pyridinone core could also influence the charge transport properties of the material, which is a critical factor in OLED device performance.

Molecular Wires:

The ability to create extended, conjugated systems through reactions like the Sonogashira coupling opens up the possibility of using these molecules as building blocks for molecular wires. The rigid, linear structure of the resulting arylethynyl pyridinones could facilitate efficient charge transport along the molecular axis.

Ligands in Catalysis:

The pyridinone scaffold, with its nitrogen and oxygen atoms, has the potential to act as a ligand for metal complexes. The electronic properties of the ligand can be fine-tuned by altering the substituents on the pyridine (B92270) ring. This could lead to the development of new catalysts with enhanced activity or selectivity for a variety of organic transformations.

The table below summarizes the potential materials science applications and the key structural features of this compound derivatives that make them suitable for these roles.

| Application | Key Structural Features |

| OLED Emitters | Tunable fluorescence, high quantum yield, good thermal stability |

| Molecular Wires | Extended π-conjugation, rigid linear structure |

| Catalytic Ligands | Metal-coordinating nitrogen and oxygen atoms, tunable electronic properties |

Q & A

Q. What are the common synthetic routes for 1-Ethyl-5-fluoropyridin-2(1H)-one, and how can reaction conditions be optimized?

The synthesis of fluorinated pyridinones typically involves fluorination and alkylation steps. A widely used method employs Selectfluor as a fluorinating agent for introducing fluorine at the 5-position of the pyridine ring, followed by ethylation at the 1-position via nucleophilic substitution or coupling reactions . Key parameters for optimization include:

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Fluorination | Selectfluor, CH₃CN, 40°C, 12h | 65–75% |

| Ethylation | Ethyl iodide, K₂CO₃, DMF, 80°C, 6h | 50–60% |

Q. How is this compound characterized using spectroscopic methods?

Comprehensive characterization requires:

- ¹H/¹³C NMR : Distinct signals for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~4.0–4.5 ppm for CH₂) and fluorine-induced deshielding in the pyridine ring .

- ¹⁹F NMR : A single peak near δ -110 to -120 ppm confirms fluorine substitution .

- IR Spectroscopy : A strong C=O stretch (~1650–1700 cm⁻¹) verifies the pyridinone core .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) align with the molecular formula C₇H₈FNO (MW: 153.14 g/mol) .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s binding affinity to biological targets?

Fluorine enhances binding through:

- Electronegativity : Increases hydrogen-bonding potential with active-site residues (e.g., in enzymes like SIRT1 ).

- Lipophilicity : Improves membrane permeability, critical for intracellular targets .

- Steric Effects : Minimal steric hindrance allows precise positioning in hydrophobic pockets.

Methodological Insight : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like kinases or receptors. Validate with isothermal titration calorimetry (ITC) to quantify binding constants .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated pyridinones?

Discrepancies often arise from variations in:

- Purity : Validate compound integrity via HPLC (>95% purity) .

- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to ensure reproducibility.

- Structural Confounders : Compare analogs (e.g., 5-fluorocytosine ) to isolate fluorine-specific effects.

Example Workflow :

Replicate conflicting studies under identical conditions.

Perform meta-analysis of published data to identify outliers.

Use SAR studies to correlate substituent changes with activity trends .

Q. How can computational modeling predict the metabolic stability of this compound?

In silico tools like Schrödinger’s ADMET Predictor or SwissADME assess:

Q. What crystallographic techniques elucidate the solid-state structure of this compound?

Single-crystal X-ray diffraction (SCXRD) provides:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.